molecular formula C9H9F2N B13046114 (1S)-1-(2,4-Difluorophenyl)prop-2-enylamine

(1S)-1-(2,4-Difluorophenyl)prop-2-enylamine

Cat. No.: B13046114
M. Wt: 169.17 g/mol
InChI Key: GANXWGFGHJXBHO-VIFPVBQESA-N
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Description

(1S)-1-(2,4-Difluorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-enylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,4-Difluorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and an appropriate amine.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,4-Difluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation or nitration reactions may involve reagents like chlorine (Cl2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-1-(2,4-Difluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2,4-Dichlorophenyl)prop-2-enylamine: Similar structure with chlorine atoms instead of fluorine.

    (1S)-1-(2,4-Dimethylphenyl)prop-2-enylamine: Similar structure with methyl groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in (1S)-1-(2,4-Difluorophenyl)prop-2-enylamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. These properties can enhance its efficacy and selectivity in various applications.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1S)-1-(2,4-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5,9H,1,12H2/t9-/m0/s1

InChI Key

GANXWGFGHJXBHO-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=C(C=C(C=C1)F)F)N

Canonical SMILES

C=CC(C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

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